1,1-Dibromo-1,2,2,2-tetrachloroethane

Description

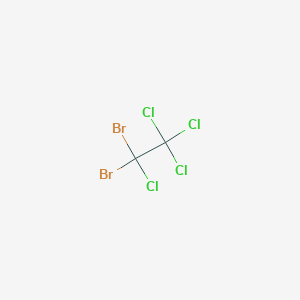

1,1-Dibromo-1,2,2,2-tetrachloroethane (C₂Br₂Cl₄, molecular weight: 325.641) is a halogenated ethane derivative with bromine and chlorine substituents. Its IUPAC name is 1,2-dibromo-1,1,2,2-tetrachloroethane, and it is also known as sym-dibromotetrachloroethane or DBTCE . The compound has a symmetrical structure, with two bromine atoms on one carbon and four chlorine atoms distributed across both carbons. Its CAS registry number is 630-25-1, and it is characterized by the InChIKey WJUKOGPNGRUXMG-UHFFFAOYSA-N .

Properties

CAS No. |

29594-22-7 |

|---|---|

Molecular Formula |

C2Br2Cl4 |

Molecular Weight |

325.6 g/mol |

IUPAC Name |

1,1-dibromo-1,2,2,2-tetrachloroethane |

InChI |

InChI=1S/C2Br2Cl4/c3-1(4,5)2(6,7)8 |

InChI Key |

GGMQZPIDPNAGFP-UHFFFAOYSA-N |

Canonical SMILES |

C(C(Cl)(Br)Br)(Cl)(Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Key Comparisons

Structural and Reactivity Differences

- Bromine vs. Chlorine/Fluorine: Bromine's larger atomic size and lower electronegativity compared to chlorine/fluorine increase molecular weight and alter reactivity. For example, brominated ethanes like 1,1-dibromo-1,2,2,2-tetrachloroethane may exhibit slower degradation rates than chlorinated analogs due to stronger C-Br bonds .

- Symmetry: The symmetrical substitution in 1,1-dibromo-1,2,2,2-tetrachloroethane contrasts with Freon 112a's asymmetry, affecting dipole interactions and solubility .

Environmental Degradation Chlorinated ethanes (e.g., TeCA) degrade via reductive β-elimination (forming trichloroethylene, TCE) or dehydrochlorination . Brominated analogs may follow similar pathways but with different intermediates. Studies on nanosized zero-valent iron (nZVI) show that chlorinated ethanes with α,β-chlorine pairs (e.g., TeCA) favor reductive β-elimination, while brominated compounds may require higher activation energy .

Toxicity and Metabolism 1,1,2,2-Tetrachloroethane: Causes hepatotoxicity, bone marrow atrophy, and cancer in mice at doses >590 ppm . Structural similarity to TeCA suggests possible liver and renal toxicity .

Physical Properties

- Solubility : Brominated compounds generally have lower water solubility than chlorinated analogs. For example, 1,2-dibromoethane has a solubility of 4.3 g/L, compared to 1,2-dichloroethane (8.7 g/L) .

- Volatility : Brominated ethanes are less volatile than chlorinated analogs due to higher molecular weights.

Research Findings and Data Gaps

Degradation Pathways Under methanogenic conditions, chlorinated ethanes like TeCA degrade to TCE, whereas brominated analogs may form brominated ethenes or persist longer due to slower microbial action . nZVI studies indicate that halogen position (α vs. β) influences degradation rates. Brominated compounds may require tailored remediation strategies .

Toxicological Data Metabolic studies on chlorinated ethanes show mice metabolize these compounds 1.7–10× faster than rats, with higher hepatic protein binding correlating to carcinogenicity . Brominated analogs likely follow similar metabolic trends but require specific testing.

Environmental Presence

- 1,1,2,2-Tetrachloroethane was historically used in solvents and pesticides, leading to its persistence in waste sites . Brominated variants like 1,1-dibromo-1,2,2,2-tetrachloroethane are less documented but may emerge as pollutants in industrial effluents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.